molecular formula C14H16ClN3O2S2 B11170501 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 101937-74-0

4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11170501
CAS No.: 101937-74-0
M. Wt: 357.9 g/mol
InChI Key: XQHVRNDTDHAEPK-UHFFFAOYSA-N
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Description

4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H16ClN3O2S2 and a molecular weight of 357.884 g/mol This compound is known for its unique structure, which includes a thiadiazole ring and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-cyclohexyl-1,3,4-thiadiazol-2-amine under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target enzyme or protein, inhibiting its activity and leading to the desired biological effect . The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

CAS No.

101937-74-0

Molecular Formula

C14H16ClN3O2S2

Molecular Weight

357.9 g/mol

IUPAC Name

4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H16ClN3O2S2/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,18)

InChI Key

XQHVRNDTDHAEPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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